

Application of 4-(Diethylamino)but-2-enal in Medicinal Chemistry: An Overview

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Compound of Interest

Compound Name: 4-(Diethylamino)but-2-enal

Cat. No.: B15411515

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Despite a comprehensive review of available scientific literature, there is currently a significant lack of published data on the specific applications of **4-(Diethylamino)but-2-enal** in medicinal chemistry. This compound, with the chemical formula $C_8H_{15}NO$, does not appear as a lead compound, a significant metabolite, or a key intermediate in widely documented drug discovery and development projects.

While information on related compounds offers some context, it is crucial to note that direct extrapolation of biological activity or clinical utility is not scientifically valid. Compounds with similar names or structural fragments can exhibit vastly different pharmacological profiles.

Physicochemical Properties

Basic physicochemical data for **4-(Diethylamino)but-2-enal** has been computationally generated and is available in public databases such as PubChem.

Property	Value	Source
Molecular Formula	$C_8H_{15}NO$	PubChem
Molecular Weight	141.21 g/mol	PubChem
XLogP3	0.8	PubChem
IUPAC Name	4-(diethylamino)but-2-enal	PubChem
CAS Number	560128-76-9	PubChem

Analysis of Related Compounds

A search for structurally related molecules reveals research on compounds containing the 4-(diethylamino)butyl moiety, but with different functional groups. For instance, 4-(Diethylamino)-2-butyne-1-ol is a known impurity and metabolite of Oxybutynin, a medication used to treat overactive bladder. Oxybutynin itself is an ester of α -cyclohexyl- α -hydroxy-benzeneacetic acid and 4-(diethylamino)-2-butyne-1-ol. It is important to emphasize that the presence of an alkyne in 4-(diethylamino)-2-butyne-1-ol, as opposed to the alkene-aldehyde in **4-(diethylamino)but-2-enal**, results in fundamentally different chemical reactivity and biological properties.

Potential as a Synthetic Intermediate

Given its structure as an α,β -unsaturated aldehyde with a tertiary amine, **4-(Diethylamino)but-2-enal** could theoretically serve as a reactive intermediate in organic synthesis. The enal functionality is susceptible to a variety of chemical transformations, including Michael additions and reactions with nucleophiles at the carbonyl carbon. The diethylamino group could act as a directing group or a point for salt formation. However, specific examples of its use in the synthesis of medicinally active compounds are not readily found in the current body of scientific literature.

Experimental Protocols and Biological Data

At present, there are no published, peer-reviewed studies that provide detailed experimental protocols for the synthesis, purification, or biological evaluation of **4-(Diethylamino)but-2-enal** in a medicinal chemistry context. Consequently, quantitative data such as IC₅₀ or EC₅₀ values, information on its mechanism of action, or associated signaling pathways are unavailable.

Conclusion for Researchers

For researchers, scientists, and drug development professionals, **4-(Diethylamino)but-2-enal** represents a largely unexplored area of chemical space. While its potential as a synthetic building block is plausible, its direct application in medicinal chemistry is not supported by existing evidence. Any investigation into the biological effects of this compound would require foundational research, including novel synthesis and purification protocols, followed by comprehensive in vitro and in vivo screening to determine any potential therapeutic value.

Without such fundamental research, no application notes or detailed protocols can be developed.

Future Directions

Should research into **4-(Diethylamino)but-2-enal** be undertaken, a logical workflow would be as follows:



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Figure 1. A potential research workflow for the evaluation of novel compounds like **4-(Diethylamino)but-2-enal**.

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